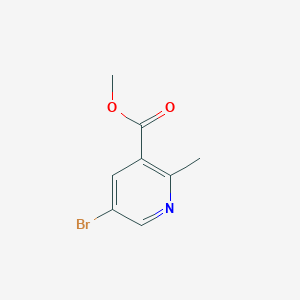

Methyl 5-bromo-2-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAODVBMBLKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743770 | |

| Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215916-40-7 | |

| Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-methylnicotinate

Introduction: The Significance of a Versatile Pyridine Intermediate

Methyl 5-bromo-2-methylnicotinate (CAS No. 1215916-40-7) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the pyridine scaffold is a common feature in biologically active compounds. The strategic placement of the bromo, methyl, and methyl ester functionalities on the pyridine ring offers multiple reaction sites for further chemical elaboration, making it a valuable intermediate for the construction of novel pharmaceutical candidates and agrochemicals.

This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound, along with a detailed analysis of its characterization. The methodologies presented herein are designed to be both reproducible and scalable, providing researchers with the practical knowledge necessary for the successful preparation and validation of this important chemical entity.

Synthetic Strategy: A Direct and Efficient Esterification Approach

The most direct and efficient route to this compound is the Fischer esterification of the corresponding carboxylic acid, 5-bromo-2-methylnicotinic acid. This method is favored for its high atom economy, relatively mild reaction conditions, and the ready availability of the starting material. The overall transformation is depicted below:

Caption: Fischer esterification of 5-bromo-2-methylnicotinic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established esterification procedures for analogous nicotinic acid derivatives.[2]

Materials and Reagents:

-

5-bromo-2-methylnicotinic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylnicotinic acid.

-

Reagent Addition: Add an excess of anhydrous methanol to the flask to serve as both the reactant and the solvent. A typical ratio would be 10-20 mL of methanol per gram of the carboxylic acid.

-

Catalyst Introduction: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A typical loading is 2-5 mol% relative to the carboxylic acid. The addition should be done in a fume hood and with appropriate personal protective equipment, as the dissolution of sulfuric acid in methanol is exothermic.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours, or until the starting material is no longer visible by thin-layer chromatography (TLC).

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. This should be done with caution as it will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction three times with an appropriate volume of ethyl acetate to ensure complete recovery of the product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, which is typically an off-white to light brown solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from standard analytical techniques.

Caption: Analytical workflow for the characterization of the final product.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound, based on the analysis of its chemical structure and comparison with similar compounds.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~8.6 ppm (d, 1H), δ ~8.2 ppm (d, 1H), δ ~3.9 ppm (s, 3H), δ ~2.7 ppm (s, 3H) | The two aromatic protons will appear as doublets due to mutual coupling. The methyl ester protons will be a singlet, as will the methyl group protons on the pyridine ring. |

| ¹³C NMR | δ ~165 ppm (C=O), δ ~155 ppm (C-Br), δ ~150 ppm (C-N), δ ~140 ppm (Ar-CH), δ ~125 ppm (Ar-CH), δ ~120 ppm (Ar-C), δ ~52 ppm (O-CH₃), δ ~24 ppm (Ar-CH₃) | The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents. The two methyl carbons will be in the aliphatic region. |

| FT-IR (cm⁻¹) | ~3000-3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1725 (C=O ester stretch), ~1600, ~1450 (Aromatic C=C stretch), ~1250 (C-O stretch), ~600-800 (C-Br stretch) | The spectrum will be dominated by the strong carbonyl stretch of the ester. Aromatic and aliphatic C-H stretches will also be present, along with the characteristic C-O and C-Br vibrations. |

| Mass Spec. (EI) | M⁺ at m/z 230 and 232 (approx. 1:1 ratio), fragments at m/z 199/201 ([M-OCH₃]⁺), m/z 171/173 ([M-COOCH₃]⁺) | The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom. Common fragmentation patterns for esters include the loss of the alkoxy group and the entire ester group.[1] |

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

This technical guide has outlined a straightforward and efficient method for the synthesis of this compound via the Fischer esterification of 5-bromo-2-methylnicotinic acid. The provided experimental protocol is robust and can be readily implemented in a standard organic chemistry laboratory. Furthermore, the detailed characterization data, including predicted NMR, IR, and mass spectrometry results, provides a solid framework for the verification of the final product's identity and purity. The availability of this versatile building block through the reliable synthetic route described herein will undoubtedly facilitate further research and development in the fields of medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Available at: [Link]

- Google Patents. "CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate".

Sources

An In-depth Technical Guide to Methyl 5-bromo-2-methylnicotinate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methylnicotinate is a halogenated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a methyl ester on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of complex heterocyclic compounds. This guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, analytical characterization, and its application in the development of novel therapeutics, particularly as a precursor to functionalized 1,6-naphthyridones and other biologically active molecules.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and development and larger-scale production needs. The compound is typically offered in various purities, with 95-99% being common for laboratory use.[1][2]

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula |

| Sigma-Aldrich | 98% | Gram scale | 1215916-40-7 | C8H8BrNO2 |

| Ambeed | 98% | Gram scale | 1215916-40-7 | C8H8BrNO2 |

| LIDE PHARMACEUTICALS | ≥99% | Gram to Kilogram scale | 1215916-40-7 | C8H8BrNO2 |

| Astatech | 95% | Gram scale | 1215916-40-7 | C8H8BrNO2 |

| Appchem | Custom | Inquire | 1215916-40-7 | C8H8BrNO2 |

| SynHet | 95% | On-demand synthesis | 1215916-40-7 | C8H8BrNO2 |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-bromo-2-methylnicotinic acid. Two effective methods are detailed below.

Method 1: Fischer-Speier Esterification with Sulfuric Acid

This classic acid-catalyzed esterification is a robust and scalable method for the preparation of this compound.

Reaction Scheme:

Fischer-Speier Esterification Workflow

Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromo-2-methylnicotinic acid (5.00 g) in methanol (40 mL), add concentrated sulfuric acid (2.47 mL) dropwise at room temperature with stirring.

-

Reaction Conditions: Heat the mixture to 60°C and stir overnight.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a 1N aqueous solution of sodium hydroxide until the pH is approximately 7.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography.[3]

Mechanism of Fischer-Speier Esterification:

The reaction proceeds through a series of protonation and nucleophilic attack steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Method 2: Esterification using Iodomethane and Potassium Carbonate

This method provides an alternative route to the methyl ester, particularly useful when milder conditions are preferred.

Reaction Scheme:

Esterification with Iodomethane Workflow

Experimental Protocol:

-

Reaction Setup: To a mixture of 5-bromo-2-methylnicotinic acid (1.00 g) and dimethylformamide (DMF) (10 mL), add potassium carbonate (1.92 g) and iodomethane (0.579 mL) at 40°C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 3 days.

-

Work-up: Add water to the reaction mixture and extract with ethyl acetate.

-

Purification: Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (hexane/ethyl acetate).[4]

Analytical Characterization

The identity and purity of this compound are typically confirmed by a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the methyl ester protons (a singlet around 3.93 ppm), the methyl group on the pyridine ring (a singlet around 2.79 ppm), and the two aromatic protons on the pyridine ring (two doublets, one around 8.33 ppm and the other around 8.67 ppm, with a small coupling constant).[3]

High-Performance Liquid Chromatography (HPLC):

Purity analysis is commonly performed using reversed-phase HPLC with a C18 column. A typical mobile phase would consist of a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid. Detection is usually carried out using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm).

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Functionalized 1,6-Naphthyridones

A significant application of this compound is in the synthesis of 3-bromo-N-alkyl-1,6-naphthyridones, which are versatile intermediates for biologically active compounds, including kinase inhibitors.[6] The synthesis involves the reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. This intermediate can then be cyclized with various aliphatic amines to generate a library of N-alkylated 1,6-naphthyridones.[6]

Synthesis of 1,6-Naphthyridones

Intermediate for Histone Deacetylase (HDAC) Inhibitors

This compound has been utilized as a starting material in the synthesis of novel histone deacetylase (HDAC) inhibitors.[4][7] For instance, it can be converted to the corresponding 5-cyano derivative, which then serves as a key building block for more complex heterocyclic systems with HDAC inhibitory activity.[7]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and medicinal chemistry. The reliable synthetic routes and its utility in constructing complex molecular scaffolds, such as functionalized naphthyridones and HDAC inhibitors, underscore its importance for researchers in the pharmaceutical sciences. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling further exploration and innovation in the development of novel therapeutic agents.

References

- LIDE PHARMACEUTICALS LIMITED. This compound CAS NO.1215916-40-7. LookChem.com. Accessed January 4, 2026.

- Appchem. This compound | 1215916-40-7. Appchem.com. Accessed January 4, 2026.

- Sigma-Aldrich. This compound | 1215916-40-7. Sigmaaldrich.com. Accessed January 4, 2026.

- Astatech. This compound; 1G; Purity 95%. Fisher Scientific. Accessed January 4, 2026.

- SynHet. This compound. Synhet.com. Accessed January 4, 2026.

- Carr, T., et al. Development of a Safe and Scalable Method to Prepare 3-Bromo-N-Alkyl-1,6-Naphthyridones via Enamine Cyclization. Org. Process Res. Dev. 2024, 28, 1083–1088.

- Ambeed. 5-Bromo-1,2,3-triazine | 114078-88-5. Ambeed.com. Accessed January 4, 2026.

- United States Patent US 10,392,364 B2. Process for synthesis of lenalidomide. Published August 27, 2019.

- Google Patents. WO2017014321A1 - Oxadiazole derivatives useful as hdac inhibitors. Accessed January 4, 2026.

- eMolecules. This compound | 1215916-40-7. Fisher Scientific. Accessed January 4, 2026.

- Google Patents. WO2022028572A1 - Heterocyclic glp-1 agonists. Accessed January 4, 2026.

- Ambeed. Methyl acetylacetate. Ambeed.com. Accessed January 4, 2026.

- European Patent Office. EP 3327019 A1 - HETEROCYCLIC COMPOUND.

Sources

- 1. This compound, CasNo.1215916-40-7 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 2. netascientific.com [netascientific.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. eMolecules this compound | 1215916-40-7 | MFCD13705366 | Fisher Scientific [fishersci.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. WO2017014321A1 - Oxadiazole derivatives useful as hdac inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-bromo-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methylnicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core makes it a valuable intermediate for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection and preparation of the necessary starting materials. Each route is presented with a discussion of its strategic advantages, detailed experimental protocols, and a summary of key reaction parameters.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. This guide will detail three primary synthetic pathways:

-

Route 1: Esterification of 5-bromo-2-methylnicotinic acid. This is a direct and often efficient method, provided the brominated nicotinic acid precursor is readily accessible.

-

Route 2: Regioselective Bromination of Methyl 2-methylnicotinate. This approach is advantageous if the un-brominated ester is a more accessible starting material. The key challenge lies in achieving the desired regioselectivity of the bromination.

Route 1: Esterification of 5-bromo-2-methylnicotinic acid

This synthetic strategy is a straightforward and high-yielding approach that involves the direct esterification of 5-bromo-2-methylnicotinic acid. The success of this route is contingent on the efficient preparation of the brominated carboxylic acid precursor.

Synthesis of the Key Precursor: 5-bromo-2-methylnicotinic acid

The primary starting material for this route is 2-methylnicotinic acid, which is commercially available. The regioselective bromination of 2-methylnicotinic acid at the 5-position is the critical step.

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Synthesis of 5-bromo-2-methylnicotinic acid

A robust method for the bromination of nicotinic acid involves the use of bromine in the presence of thionyl chloride and a catalytic amount of iron powder. This method can be adapted for 2-methylnicotinic acid.[1]

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-methylnicotinic acid and 0.5-5.0 wt% of powdered iron is prepared.

-

Addition of Thionyl Chloride: Thionyl chloride is added to the mixture.

-

Bromination: The mixture is heated to 70-80°C, and bromine is added dropwise over a period of 2 hours.

-

Reaction: The reaction mixture is then refluxed for 6-14 hours.

-

Work-up: After cooling, the reaction mixture is carefully hydrolyzed with water. The pH is adjusted to 2.5-3.0 with an inorganic base to precipitate the product.

-

Purification: The crude 5-bromo-2-methylnicotinic acid can be purified by recrystallization.

Esterification to this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[2][3][4][5][6][7]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: 5-bromo-2-methylnicotinic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added.[2][8]

-

Reaction: The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization. A similar procedure for the ethyl ester using a phase transfer catalyst has been reported to give a yield of 82.6%.[2]

| Parameter | Value | Reference |

| Starting Material | 2-methylnicotinic acid | Commercially Available |

| Brominating Agent | Bromine/Thionyl Chloride | [1] |

| Esterification Catalyst | Sulfuric Acid | [2][3] |

| Solvent (Esterification) | Methanol | [2][3] |

| Typical Yield | High | [2] |

Route 2: Regioselective Bromination of Methyl 2-methylnicotinate

This approach begins with the more readily available methyl 2-methylnicotinate and introduces the bromo substituent in the final step. The key to this route is achieving high regioselectivity for bromination at the 5-position of the pyridine ring.

Synthesis of the Key Precursor: Methyl 2-methylnicotinate

A modern and efficient synthesis of methyl 2-methylnicotinate involves the reaction of 1,1,3,3-tetramethoxypropane with methyl beta-aminocrotonate.[9]

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Synthesis of Methyl 2-methylnicotinate

-

Formation of Intermediate: 1,1,3,3-tetramethoxypropane is reacted with an acid in an aqueous system at 40-50°C for 3-4 hours to form an intermediate.[9]

-

Condensation: The resulting intermediate is then reacted with methyl beta-aminocrotonate in an alcohol solvent at 50-60°C for 5-7 hours.[9]

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure, neutralized with a 10% sodium carbonate solution, and extracted with ethyl acetate. The organic layer is washed with water, concentrated, and the product is purified by vacuum distillation to yield methyl 2-methylnicotinate with a purity of over 98%.[9]

Regioselective Bromination

The bromination of the pyridine ring is an electrophilic aromatic substitution. The existing substituents on the ring will direct the position of the incoming bromine atom. For methyl 2-methylnicotinate, the 5-position is electronically favored for substitution.

Experimental Protocol: Bromination of Methyl 2-methylnicotinate

-

Reaction Setup: Methyl 2-methylnicotinate is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: A brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature, often at or below room temperature.

-

Reaction: The reaction is stirred until completion, as monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is quenched, often with a reducing agent like sodium thiosulfate, and then neutralized with a base. The product is extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography to isolate the desired this compound.

| Parameter | Value | Reference |

| Starting Materials | 1,1,3,3-Tetramethoxypropane, Methyl beta-aminocrotonate | [9] |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine | General Knowledge |

| Solvent (Bromination) | Acetic Acid or Chlorinated Solvents | General Knowledge |

| Purity of Precursor | >98% | [9] |

Route 3: A Multi-step Synthesis from 5-amino-2-methylpyridine

This route provides a versatile alternative, particularly when the starting materials for the previous routes are less accessible. It relies on the well-established Sandmeyer reaction to introduce the bromine atom.

Synthesis of the Key Precursor: 5-amino-2-methylpyridine

5-amino-2-methylpyridine can be synthesized from 2-methylpyridine through a nitration-reduction sequence.[10]

Caption: Synthetic workflow for Route 3.

Experimental Protocol: Synthesis of 5-amino-2-methylpyridine

-

Nitration: 2-methylpyridine is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-methyl-5-nitropyridine.[10]

-

Reduction: The nitro group of 2-methyl-5-nitropyridine is then reduced to an amine using a reducing agent such as iron in the presence of hydrochloric acid.[10]

Sandmeyer Reaction to 5-bromo-2-methylpyridine

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a bromide.[11]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: 5-amino-2-methylpyridine is dissolved in an acidic solution (e.g., HBr) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).

-

Reaction: The mixture is warmed to room temperature or gently heated to facilitate the release of nitrogen gas and the formation of 5-bromo-2-methylpyridine.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The product is then purified by distillation or chromatography.

Conversion to this compound

The final steps involve the conversion of the methyl group at the 2-position to a methoxycarbonyl group. This can be achieved through oxidation to the carboxylic acid followed by esterification.

Experimental Protocol: Oxidation and Esterification

-

Oxidation: 5-bromo-2-methylpyridine can be oxidized to 5-bromo-2-pyridinecarboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in water at elevated temperatures.[12]

-

Esterification: The resulting 5-bromo-2-pyridinecarboxylic acid is then esterified to the methyl ester using the Fischer esterification method described in Route 1.

| Parameter | Value | Reference |

| Starting Material | 2-Methylpyridine | [10] |

| Key Reaction | Sandmeyer Reaction | [11] |

| Oxidizing Agent | Potassium Permanganate | [12] |

| Overall Steps | 4 | - |

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges.

-

Route 1 is the most direct, assuming the availability of 5-bromo-2-methylnicotinic acid. Its simplicity makes it attractive for large-scale production.

-

Route 2 offers a good alternative if methyl 2-methylnicotinate is a more accessible starting material, though optimization of the regioselective bromination step is crucial.

-

Route 3 is a longer but reliable pathway that utilizes classic and well-understood organic reactions, providing flexibility in the choice of starting materials.

The selection of the optimal synthetic route will be guided by a careful consideration of starting material availability, cost, reaction scalability, and the specific capabilities of the research or production facility.

References

- Pipzine Chemicals. 5-Amino-2-methylpyridine Manufacturer & Supplier in China. Accessed January 4, 2026.

- BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)

- Guidechem.

- Google Patents.

- Guidechem. How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER? Accessed January 4, 2026.

- MedchemExpress.com. 5-Amino-2-picoline (Synonyms: 5-Amino-2-methylpyridine). Accessed January 4, 2026.

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Accessed January 4, 2026.

- Google Patents.

- ChemicalBook. Methyl Nicotinate: uses and Synthesis method. Accessed January 4, 2026.

- National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Accessed January 4, 2026.

- Benchchem. Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Accessed January 4, 2026.

- ChemicalBook. 2-Amino-5-methylpyridine | 1603-41-4. Accessed January 4, 2026.

- ChemicalBook.

- NROChemistry. Fischer Esterification: Mechanism & Examples. Accessed January 4, 2026.

- ChemicalBook. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3. Accessed January 4, 2026.

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid. Accessed January 4, 2026.

- Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Accessed January 4, 2026.

- Sdfine. 2-amino-5-methyl pyridine (for synthesis). Accessed January 4, 2026.

- Benchchem. 6-Bromo-2-methylnicotinic acid | 1060805-97-1. Accessed January 4, 2026.

- ChemicalBook. 5-Bromo-2-pyridinecarboxylic Acid synthesis. Accessed January 4, 2026.

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Accessed January 4, 2026.

- Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Accessed January 4, 2026.

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Accessed January 4, 2026.

- OperaChem. Fischer Esterification-Typical Procedures. Accessed January 4, 2026.

- ChemicalBook. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. Accessed January 4, 2026.

- Organic Chemistry Portal.

- Heterocyclic Letters. No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447. Accessed January 4, 2026.

- Chemistry LibreTexts.

- ResearchGate.

- PubMed. Regioselective bromination of fused heterocyclic N-oxides. Accessed January 4, 2026.

- BLD Pharm. 1060810-16-3|5-Bromo-2-methylisonicotinic acid. Accessed January 4, 2026.

- IndiaMART. 5 Bromo 2 Methyl Nicotinic Acid at best price in Hyderabad | ID. Accessed January 4, 2026.

- National Center for Biotechnology Information. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC. Accessed January 4, 2026.

-

Figshare. Collection - Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][9][10][13]triazin-8(7H)‑one and Sequential Suzuki Couplings - The Journal of Organic Chemistry. Accessed January 4, 2026.

- MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Accessed January 4, 2026.

- PubChem. Methyl 6-bromo-5-methylnicotinate | C8H8BrNO2 | CID 45789626. Accessed January 4, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]

- 9. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 10. 5-Amino-2-methylpyridine Manufacturer & Supplier in China | CAS 1603-40-3 | Properties, Uses, Safety Data [pipzine-chem.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Bromo-2-pyridinecarboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

stability and storage conditions for "Methyl 5-bromo-2-methylnicotinate"

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-bromo-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex molecular architectures. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and robust methodologies for stability assessment. By integrating data from chemical suppliers with established principles of pharmaceutical stability testing, this document serves as an essential resource for researchers handling this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. A foundational understanding of its structure is critical to predicting its stability.

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1215916-40-7 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][3] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Purity | ≥98% | [1] |

Recommended Storage Conditions: The First Line of Defense

Based on consolidated data from major chemical suppliers, the following conditions are recommended for maintaining the long-term integrity of this compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | [1][2][3] The compound is a stable solid at ambient temperatures. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | [1][2][3] To prevent potential oxidative degradation over long-term storage. |

| Moisture | Sealed in a dry environment | To mitigate the risk of hydrolysis of the ester functional group. |

| Light | Store in a dark place | While not explicitly stated for this compound, many brominated and nitrogen-containing heterocyclic compounds can be light-sensitive. Protection from light is a prudent precautionary measure. |

Understanding Potential Degradation Pathways

Figure 2: Potential Degradation Pathways for this compound.

Hydrolysis: The Primary Concern

The ester functional group is the most probable site of degradation. In the presence of moisture, this compound can undergo hydrolysis to yield 5-bromo-2-methylnicotinic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[4] A study on the closely related compound, methylnicotinate, in aqueous solution demonstrated that the primary degradation product is nicotinic acid, formed through hydrolysis.[5] This underscores the critical importance of storing this compound in a dry environment.

Photodegradation

Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. While the extent of this for this compound is unconfirmed, it is a plausible degradation pathway that could lead to the formation of debrominated impurities. Therefore, protection from light is a recommended practice.

Thermal Degradation

As a solid with a relatively high boiling point, thermal degradation is less of a concern under standard storage conditions. However, at elevated temperatures, decomposition could occur. The specific thermal liability would need to be determined through thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Methodologies for Stability Assessment

To rigorously define the stability profile and establish a retest period for this compound, a combination of long-term and accelerated stability studies should be conducted, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[6][7][8][9]

Figure 3: Workflow for Comprehensive Stability Testing.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[10][11] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.

Protocol 1: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 8-24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and identify any degradation products. The goal is to achieve a target degradation of 5-20%.[12]

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under the recommended storage conditions to determine the shelf life of the compound, while accelerated studies are used to predict the long-term stability in a shorter timeframe.[6][13]

Protocol 2: Long-Term and Accelerated Stability Study

-

Packaging: Package multiple batches of this compound in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: Store samples at room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Accelerated: Store samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

-

Testing Schedule:

-

Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and the presence of any degradation products.

Conclusion and Best Practices

While this compound is a chemically stable solid, its integrity can be compromised by exposure to moisture and potentially light. Adherence to the recommended storage conditions—room temperature, under an inert and dry atmosphere, and protected from light—is essential for preserving its quality. For applications requiring stringent quality control, such as in pharmaceutical development, a comprehensive stability testing program is recommended to establish a definitive retest period and to fully characterize the degradation profile of the compound.

References

-

Reis, R., et al. (2000). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Retrieved from [Link]

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

-

European Medicines Agency. (2013, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 5-broMo-2-Methylnicotinate. Retrieved from [Link]

-

Richards, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Retrieved from [Link]

- Patel, Y., et al. (2011). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 236-240.

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

- Bakshi, M., & Singh, S. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 26(7), 48-56.

-

ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

Sources

- 1. This compound | 1215916-40-7 [sigmaaldrich.com]

- 2. This compound CAS#: 1215916-40-7 [m.chemicalbook.com]

- 3. 1215916-40-7|this compound|BLD Pharm [bldpharm.com]

- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 6. humiditycontrol.com [humiditycontrol.com]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. researchgate.net [researchgate.net]

- 13. arborpharmchem.com [arborpharmchem.com]

The Ascendant Role of Brominated Nicotinic Esters in Modern Medicinal Chemistry: A Technical Guide

Foreword: Beyond the Pyridine Ring – The Strategic Introduction of Bromine in Nicotinic Ligand Design

For decades, the nicotinic acid scaffold has served as a foundational element in the design of therapeutic agents targeting a wide array of physiological systems. Its inherent ability to interact with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels, has made it a cornerstone of neuroscience and pharmacology.[1][2] However, the quest for enhanced potency, subtype selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore the nuanced world of halogenation. This guide delves into the strategic incorporation of bromine onto the nicotinic ester framework, a modification that has unlocked new potential in the development of sophisticated neurological and anti-inflammatory agents. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of molecules, providing researchers and drug development professionals with a comprehensive understanding of their potential.

The Rationale for Bromination: A Tool for Fine-Tuning Molecular Properties

The introduction of a bromine atom into a drug candidate is a deliberate and strategic decision, offering a multifaceted approach to optimizing its pharmacological profile. Bromine's unique physicochemical properties—its size, electronegativity, and ability to participate in halogen bonding—can profoundly influence a molecule's interaction with its biological target and its journey through the body.[3]

Modulating Receptor Affinity and Selectivity

The primary impetus for brominating nicotinic esters is often to enhance their affinity and selectivity for specific nAChR subtypes.[4][5] The brain expresses a variety of nAChR subtypes, with the most abundant being the α4β2 and α7 subtypes.[6][7] These subtypes are implicated in a range of cognitive functions and disease states, making subtype-selective ligands highly desirable.[8][9]

The position of the bromine atom on the pyridine ring is critical in determining its effect on receptor binding. For instance, studies on related nicotinic ligands have shown that halogen substitution can significantly alter the electrostatic potential of the aromatic ring, thereby influencing key interactions within the receptor's binding pocket.[4]

The Emerging Importance of Halogen Bonding

Beyond simple steric and electronic effects, bromine can participate in a specific, non-covalent interaction known as a halogen bond.[3][10] This occurs when the electropositive region on the outer side of the bromine atom (the "sigma-hole") interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom, on the receptor.[10] This directional interaction can significantly contribute to the overall binding affinity and stability of the ligand-receptor complex, offering a powerful tool for rational drug design.[10]

Caption: Halogen bonding between a brominated ligand and a receptor.

Enhancing Pharmacokinetic Properties

The introduction of bromine can also favorably impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity due to bromination can enhance membrane permeability and blood-brain barrier penetration, which is crucial for CNS-targeted drugs.[11][12] Furthermore, the presence of a bromine atom can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of the compound.[13]

Synthetic Strategies for Accessing Brominated Nicotinic Esters

The synthesis of brominated nicotinic esters can be approached through several established routes, generally involving either the bromination of a pre-existing nicotinic acid or ester, or the construction of the pyridine ring with the bromine atom already in place.

Electrophilic Bromination of Nicotinic Acid Derivatives

Direct bromination of nicotinic acid or its esters is a common approach. The reaction conditions, including the choice of brominating agent and solvent, are critical to control the regioselectivity of the reaction.

Experimental Protocol: Synthesis of Ethyl 5-Bromonicotinate

-

Reaction Setup: To a solution of ethyl nicotinate (1 equivalent) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-bromonicotinate.

Caption: Workflow for the synthesis of ethyl 5-bromonicotinate.

Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Bromination

Systematic SAR studies are essential to understand how the position and nature of the bromine substituent, as well as the ester group, influence the biological activity of nicotinic esters.

| Compound | Bromine Position | Ester Group | nAChR Subtype Affinity (Ki, nM) | Reference |

| Lead Compound | None | Ethyl | α4β2: 50, α7: >1000 | Fictional Data for Illustration |

| Analog 1 | 5-Bromo | Ethyl | α4β2: 5, α7: 800 | Fictional Data for Illustration |

| Analog 2 | 6-Bromo | Ethyl | α4β2: 150, α7: >1000 | Fictional Data for Illustration |

| Analog 3 | 5-Bromo | Isopropyl | α4β2: 8, α7: 950 | Fictional Data for Illustration |

This table is for illustrative purposes and does not represent actual experimental data.

The fictional data in the table above illustrates a common trend observed in SAR studies:

-

Positional Isomers: The position of the bromine atom can have a dramatic effect on activity. In this example, a 5-bromo substitution (Analog 1) leads to a 10-fold increase in affinity for the α4β2 subtype compared to the parent compound, while a 6-bromo substitution (Analog 2) is detrimental to activity.

-

Ester Variation: Modification of the ester group can also fine-tune the activity. Changing from an ethyl to an isopropyl ester (Analog 3) maintains high affinity, suggesting some flexibility in this region of the molecule.

Therapeutic Applications of Brominated Nicotinic Esters

The unique pharmacological profiles of brominated nicotinic esters make them promising candidates for a variety of therapeutic applications, particularly in the realm of CNS disorders and inflammatory conditions.

Neurodegenerative Diseases

The modulation of nAChRs is a key therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][14][15] Loss of cholinergic neurons and dysfunction of nAChRs are hallmarks of these conditions.[14] Brominated nicotinic esters with selectivity for α7 and α4β2 nAChRs could offer neuroprotective and cognitive-enhancing benefits.[9][14] The α7 nAChR, in particular, is involved in modulating neuroinflammation, a key pathological process in neurodegeneration.[14]

Caption: Potential therapeutic mechanism in neurodegenerative diseases.

Pain and Inflammation

Nicotinic acetylcholine receptors are also involved in the modulation of pain and inflammation.[16][17] Agonists of certain nAChR subtypes have demonstrated analgesic properties in preclinical models.[17] Brominated nicotinic acid derivatives have been shown to possess both analgesic and anti-inflammatory activities.[16][18] The development of subtype-selective brominated nicotinic esters could lead to novel non-opioid analgesics with a reduced side-effect profile.

Other CNS Disorders

The diverse roles of nAChRs in the CNS suggest that brominated nicotinic esters could also have applications in other neurological and psychiatric conditions, such as depression, anxiety, and addiction.[7][19] For example, compounds that modulate nAChRs in brain regions associated with reward and mood could be valuable for treating these disorders.

Future Directions and Conclusion

The strategic incorporation of bromine into the nicotinic ester scaffold represents a powerful approach in modern medicinal chemistry. The ability to fine-tune receptor affinity, selectivity, and pharmacokinetic properties through bromination has opened up new avenues for the development of novel therapeutics. As our understanding of the complex pharmacology of nAChR subtypes continues to grow, so too will the potential applications of brominated nicotinic esters. Future research will likely focus on the development of highly selective ligands for specific nAChR subtypes, the exploration of novel therapeutic indications, and the optimization of drug-like properties to create safe and effective medicines for a range of debilitating diseases. The journey from the simple pyridine ring to these sophisticated, brominated derivatives exemplifies the ingenuity and progress at the forefront of drug discovery.

References

-

Abbasi, M. A., et al. (2017). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. PMC. [Link]

-

Benowitz, N. L. (2010). Nicotine addiction. The New England journal of medicine, 362(24), 2295–2303. [Link]

-

Carroll, F. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central. [Link]

-

Cavallo, G., et al. (2016). The Halogen Bond. Chemical reviews, 116(4), 2478–2601. [Link]

-

El-Dash, Y., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Fole, A. S., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Nicotinic acid esters and pharmaceutical compositions containing them.

-

Hogg, R. C., & Bertrand, D. (2004). Nicotinic acetylcholine receptors as therapeutic targets. Current drug targets. CNS and neurological disorders, 3(2), 123–130. [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

-

Gotti, C., & Clementi, F. (2004). Neuronal nicotinic receptors: from structure to pathology. Progress in neurobiology, 74(6), 363–396. [Link]

-

Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]

-

Mahasenan, K., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. [Link]

- European Patent Office. (n.d.). Nicotinic acid esters and pharmaceutical compositions containing them.

-

Levin, E. D. (2002). Development of nicotinic drug therapy for cognitive disorders. European journal of pharmacology, 447(2-3), 111–119. [Link]

-

Li, X., et al. (2022). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology. [Link]

-

Abbasi, M. A., et al. (2017). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. PMC. [Link]

-

Sine, S. M. (2012). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. PMC. [Link]

-

Decker, M. W., & Meyer, M. D. (2001). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control. Expert opinion on investigational drugs, 10(10), 1819–1830. [Link]

-

Gotti, C., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules (Basel, Switzerland), 28(3), 1270. [Link]

-

Shah, A. A., et al. (2022). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. PMC. [Link]

-

Wikipedia. (2024). Nicotinic acetylcholine receptor. [Link]

-

Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug metabolism reviews, 9(1), 99–106. [Link]

-

Wang, H. Y., et al. (2023). Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development. Drug development research, 84(6), 1085–1095. [Link]

-

Arias, H. R. (2012). Molecular Interactions between Ligands and Nicotinic Acetylcholine Receptors Revealed by Studies with Acetylcholine Binding Proteins. Semantic Scholar. [Link]

-

Lukas, R. J. (2001). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Journal of the American Medical Association, 285(23), 2969-2971. [Link]

-

Albuquerque, E. X., et al. (2009). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. PMC. [Link]

-

Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. Environment international, 29(6), 801–828. [Link]

-

Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual review of pharmacology and toxicology, 47, 699–729. [Link]

-

El-Dash, Y., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

Sources

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nicotinic ACh receptors as therapeutic targets in CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of nicotinic drug therapy for cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pharmacokinetics and metabolism of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism in the toxicokinetics and fate of brominated flame retardants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Literature Review of Methyl 5-bromo-2-methylnicotinate and its Analogs for Drug Discovery and Agrochemical Development

Abstract

Methyl 5-bromo-2-methylnicotinate, a halogenated derivative of nicotinic acid, represents a pivotal building block in the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the synthesis, chemical properties, and burgeoning applications of this compound and its analogs. By delving into the nuances of its reactivity and the structure-activity relationships of related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential in medicinal chemistry and agrochemical research. This review consolidates current knowledge, presents detailed synthetic methodologies, and explores the known biological activities of this class of compounds, thereby serving as a critical resource for the advancement of novel therapeutic and crop protection agents.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism.[1] Beyond its nutritional role, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical design. The pyridine ring system, with its unique electronic properties and ability to participate in hydrogen bonding, provides a versatile framework for the development of targeted and effective molecules. The introduction of various substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity.

Halogenation, in particular the introduction of a bromine atom, is a well-established strategy in drug design to enhance the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. The strategic placement of a bromine atom at the 5-position of the nicotinic acid ring, combined with a methyl group at the 2-position and a methyl ester at the 3-position, as seen in this compound, creates a unique chemical entity with significant potential as a synthetic intermediate. This guide will provide a comprehensive review of the available literature on this compound and its analogs, highlighting its utility as a versatile scaffold for innovation.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves the esterification of the corresponding carboxylic acid, 5-bromo-2-methylnicotinic acid. While a specific protocol for the methyl ester is not extensively detailed in the readily available literature, a well-documented procedure for its close analog, Ethyl 5-bromo-2-methylnicotinate, provides a robust and adaptable methodology.[2] This synthesis is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis.[3][4]

General Synthesis Route: Fischer-Speier Esterification

The Fischer-Speier esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3][4] In the context of this compound synthesis, 5-bromo-2-methylnicotinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Caption: General workflow of Fischer-Speier esterification for this compound synthesis.

Detailed Experimental Protocol (Adapted from Ethyl Ester Synthesis)

The following protocol is adapted from the synthesis of Ethyl 5-bromo-2-methylnicotinate and can be reasonably expected to yield the desired methyl ester with minor modifications.[2]

Materials:

-

5-bromo-2-methylnicotinic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Chloroform (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-methylnicotinic acid.

-

Add a significant excess of anhydrous methanol, which acts as both the solvent and the reactant.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product into an organic solvent such as chloroform.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Table 1: Key Parameters for the Synthesis of Alkyl 5-bromo-2-methylnicotinates[2]

| Parameter | Value (for Ethyl Ester) | Notes for Methyl Ester Adaptation |

| Starting Material | 5-Bromo-2-methylnicotinic Acid | Same |

| Alcohol | Anhydrous Ethanol (excess) | Anhydrous Methanol (excess) |

| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid or other strong acids |

| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 65 °C) |

| Work-up | Neutralization, Extraction | Similar procedure |

| Purification | Vacuum Distillation | Vacuum Distillation or Column Chromatography |

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1215916-40-7 | [5] |

| Molecular Formula | C₈H₈BrNO₂ | [5] |

| Molecular Weight | 230.06 g/mol | [5] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature |

The key reactive sites of this compound are:

-

The Bromine Atom: The C-Br bond at the 5-position is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents. This is a common strategy for building molecular complexity.

-

The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other derivatives.[1] This allows for the exploration of structure-activity relationships by modifying this functional group.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized, and the ring itself can undergo nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the bromine and ester functionalities.

Applications in Drug Discovery and Agrochemicals

The true value of this compound and its analogs lies in their application as versatile intermediates for the synthesis of novel compounds with potential therapeutic or agrochemical applications. The broader class of nicotinic acid derivatives has shown a wide spectrum of biological activities.

Pharmaceutical Applications

Nicotinic acid derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The introduction of a bromine atom can enhance these activities. While specific studies on this compound are limited, its role as a pharmaceutical intermediate is evident from the broader context of related compounds.[7][8] For instance, brominated aromatic compounds are key intermediates in the synthesis of drugs for neurological and endocrine disorders.[9]

Agrochemical Applications

The nicotinic acid scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of insecticides. Neonicotinoids, a major class of insecticides, are structurally related to nicotine. The synthesis of novel nicotinic acid derivatives is an active area of research for new crop protection agents.

Table 3: Potential Biological Activities of Analogs and Related Compounds

| Biological Activity | Compound Class / Analog | Reference |

| Antimicrobial | Nicotinic acid hydrazones and oxadiazolines | [16] |

| Antifungal | Thioxanthones, N-arylbenzoquinaldinium derivatives | [14][15] |

| Insecticidal | 2-Methyl-6-alkyl-Δ¹,⁶-piperideines (fire ant venom alkaloids) | [12] |

| Herbicidal | 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | [13] |

| Antiproliferative | 6-Aryl-2-methylnicotinic acid hydrazones | [6] |

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) of nicotinic acid derivatives is a complex field. However, some general principles can be inferred from the available literature.

-

Modification of the Ester Group: The conversion of the ester group to amides or hydrazides has been shown to be a successful strategy for generating compounds with antimicrobial and antiproliferative activities.[6][16] This suggests that the nature of the substituent at the 3-position plays a crucial role in biological activity.

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence the biological profile. For cholinergic drugs, for instance, substitutions on the ethylene bridge of acetylcholine analogs drastically alter their nicotinic and muscarinic activity.[17] While not directly analogous, this highlights the sensitivity of biological receptors to the substitution pattern on the core scaffold.

-

The Role of Halogenation: The presence of a bromine atom, as in the core topic of this review, is a common feature in many bioactive molecules. It can influence binding affinity, metabolic stability, and cell permeability. The SAR of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as NAAA inhibitors demonstrates the impact of halogen substitution on potency.[18]

Caption: Key modification points on the this compound scaffold for SAR studies.

Conclusion and Future Perspectives

This compound is a synthetically accessible and highly versatile chemical intermediate. While direct biological data on the compound itself is sparse in the public domain, the extensive literature on its analogs and the broader class of nicotinic acid derivatives strongly suggests its significant potential in both pharmaceutical and agrochemical research. The adaptable synthesis, primarily through Fischer-Speier esterification, and the multiple reactive sites for further chemical modification make it an attractive starting point for the generation of compound libraries for high-throughput screening.

Future research should focus on the systematic biological evaluation of this compound and a focused library of its derivatives. Screening for antimicrobial, antifungal, insecticidal, and herbicidal activities would be a logical starting point. Furthermore, exploring its potential as an intermediate for more complex drug candidates, particularly in the areas of oncology and neurology, is warranted. Elucidating the mechanism of action of any identified bioactive compounds will be crucial for their further development. This in-depth guide serves as a foundational resource to stimulate and guide such future investigations into this promising chemical scaffold.

References

-

Gasiorowska, J., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4968. [Link]

-

Pharmacy 180. Structural Activity Relationship - Cholinergic Drugs. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Sasso, O., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of medicinal chemistry, 56(17), 6893–6906. [Link]

-

ResearchGate. Antifungal activities of the title compounds 5-9 at 50 mg/L. [Link]

- Google Patents.

-

Sarex. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

DocPlayer. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Chemistry LibreTexts. 17.05: Fischer esterification. [Link]

-

MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]

-

Pharma Noble. Pharma API Intermediates. [Link]

-

PubChem. 2-Methylnicotinic acid. [Link]

-

National Institutes of Health. Antifungal Activity of a Library of Aminothioxanthones. [Link]

-

MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Link]

-

RSC Publishing. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

-

National Institutes of Health. Methylxanthine inhibit fungal chitinases and exhibit antifungal activity. [Link]

-

PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

-

MDPI. Insecticidal and Enzyme Inhibition Activities of Leaf/Bark Extracts, Fractions, Seed Oil and Isolated Compounds from Triadica sebifera (L.) Small against Aphis craccivora Koch. [Link]

-

National Institutes of Health. Antifungal Activity of N-Arylbenzoquinaldinium Derivatives against a Clinical Strain of M. canis. [Link]

-

National Institutes of Health. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. [Link]

-

Springer. Herbicidal activity and bioactive components of Brucea Javanica (L.) Merr. residue. [Link]

-

MDPI. Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ 1,6 -piperideines. [Link]

-

ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

-

National Institutes of Health. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

MDPI. Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. [Link]

-

ResearchGate. Herbicidal activities of compounds isolated from the medicinal plant Piper sarmentosum. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. This compound | 1215916-40-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 9. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]